molecular formula C15H24 B7798472 Guaiene

Guaiene

Cat. No.: B7798472
M. Wt: 204.35 g/mol
InChI Key: GIBQERSGRNPMEH-UHFFFAOYSA-N
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Description

Guaiene is a sesquiterpene, a class of terpenes consisting of three isoprene units, with the molecular formula C15H24. It is found in various plant sources, including guaiac wood oil from Bulnesia sarmientoi. This compound is known for its earthy, spicy aroma and is widely used in the fragrance and flavoring industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaiene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) catalyzed by sesquiterpene synthases. For instance, δ-guaiene synthase from Aquilaria crassna produces δ-guaiene, α-guaiene, and other sesquiterpenes .

Industrial Production Methods: Industrial production of this compound often involves the isolation from natural sources. For example, α-guaiene can be isolated from crude patchouli oil through vacuum fractional distillation. The process parameters such as feed volume, reflux ratio, and applied run pressure are optimized to enhance the yield of α-guaiene .

Chemical Reactions Analysis

Types of Reactions: Guaiene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications .

Scientific Research Applications

Guaiene has diverse applications in scientific research:

Mechanism of Action

Guaiene is often compared with other sesquiterpenes such as α-humulene, β-caryophyllene, and δ-cadinene. While these compounds share similar structural features, this compound is unique due to its specific aroma profile and the presence of distinct functional groups. The comparison highlights the uniqueness of this compound in terms of its chemical properties and applications .

Comparison with Similar Compounds

Guaiene’s distinctive characteristics and wide range of applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBQERSGRNPMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)CC2=C1CCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859150
Record name 1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mobile greenish-yellow liquid; Earthy, spicy aroma
Record name Guaiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, propylene glycol; Soluble in oils, Soluble (in ethanol)
Record name Guaiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.918
Record name Guaiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

88-84-6
Record name beta-Guaiene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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